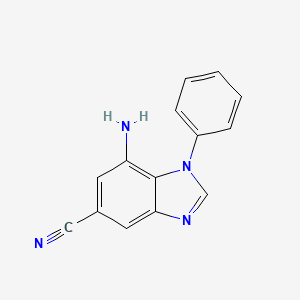
7-Amino-5-cyano-1-phenylbenzimidazole
Cat. No. B8340630
M. Wt: 234.26 g/mol
InChI Key: GVLKICQEKFEJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07700638B2
Procedure details


A suspension of 7-Amino-5-cyano-1-phenylbenzimidazole (12.5 g, 53.4 mmol) in hydrochloric acid (90 ml, 25% w/v) was diazotised with a solution of sodium nitrite (3.7 g, 53.4 mmol) in water (20 ml). The resultant mixture was stirred for 30 min at 0° C. whereafter a solution of potassium iodide (14.2 g, 85.5 mmol) in water (40 ml) was added dropwise. Stirring was continued for 10 min at 0° C., and then the temperature was raised to 80° C. for 30 min. After cooling, aqueous sodium sulphite (1M) was added and the resultant mixture was extracted with dichloromethane. Column chromatographic work-up of the dried and concentrated organic extract afforded the title product (6.5 g, 35%)



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Name
Yield
35%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:7]2[N:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:9]=[N:10][C:6]=2[CH:5]=[C:4]([C:17]#[N:18])[CH:3]=1.N([O-])=O.[Na+].[I-:23].[K+].S([O-])([O-])=O.[Na+].[Na+]>Cl.O>[C:17]([C:4]1[CH:3]=[C:2]([I:23])[C:7]2[N:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:9]=[N:10][C:6]=2[CH:5]=1)#[N:18] |f:1.2,3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=CC2=C1N(C=N2)C2=CC=CC=C2)C#N
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resultant mixture was extracted with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Column chromatographic work-up of the dried
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
concentrated organic extract
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC2=C(N(C=N2)C2=CC=CC=C2)C(=C1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.5 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 35.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
